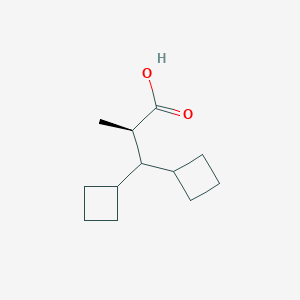

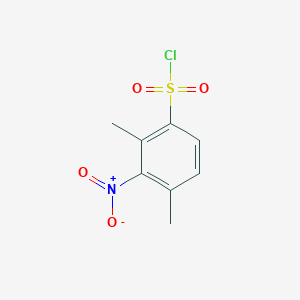

![molecular formula C26H29N5O2 B2421791 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1105247-82-2](/img/structure/B2421791.png)

3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antitumor Activity

STL131260 has shown promise as an antitumor agent. Its structure suggests potential interactions with cellular targets involved in cancer progression. Researchers have investigated its effects on tumor cell lines, tumor growth inhibition, and apoptosis induction. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic potential .

Antioxidant Properties

The compound’s pyrimidoindolone scaffold may confer antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. STL131260 could be explored as a potential antioxidant agent in preventing oxidative stress-related diseases .

Neuroprotective Effects

Considering its structural features, STL131260 might influence neurotransmitter systems. Researchers have studied its impact on acetylcholinesterase (AchE) activity, which is essential for normal nerve function. Neuroprotective properties could be harnessed for conditions involving neurodegeneration or cognitive decline .

Anti-Inflammatory Potential

Inflammation contributes to various diseases. STL131260’s unique chemical structure may modulate inflammatory pathways. Investigating its anti-inflammatory effects could lead to novel therapeutic strategies for inflammatory disorders .

Antiparasitic Activity

Pyrazolines, like STL131260, have demonstrated antiparasitic properties. Researchers have explored their effects against protozoan parasites. STL131260 could be a valuable addition to the arsenal of antiparasitic agents .

Antidepressant Properties

Although not extensively studied, STL131260’s structure suggests potential interactions with neurotransmitter systems implicated in mood regulation. Investigating its effects on depression-related models could reveal its antidepressant potential .

作用機序

Safety and Hazards

特性

IUPAC Name |

3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2/c1-17-5-7-21-20(14-17)24-25(28-21)26(33)31(16-27-24)9-8-23(32)30-12-10-29(11-13-30)22-15-18(2)4-6-19(22)3/h4-7,14-16,28H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFHXKHJZZLXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2421712.png)

![(2S,3R)-2-[1-(Cyclopropylmethyl)pyrazol-4-yl]oxolan-3-amine;dihydrochloride](/img/no-structure.png)

![1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2421722.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2421726.png)

![1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2421729.png)

![3-(4-Fluorophenyl)-7,9-dimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2421731.png)